1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
This compound features a benzo[d][1,2,3]triazin-4-one core linked to a bipiperidine scaffold via an acetyl group, with a terminal carboxamide moiety.
Properties
IUPAC Name |
1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLAXVFEJKIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the triazinone core. One common method involves the condensation of 1,2,3-benzotriazin-4(3H)-one with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium acetate and a solvent like acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing benzotriazine derivatives exhibit significant anticancer properties. For instance, derivatives similar to 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the synthesis of new derivatives that demonstrated cytotoxic effects against multiple human cancer cell lines .
2. Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
The mechanism of action for compounds like this compound is believed to involve the interaction with specific receptors or enzymes within the body. The oxo-benzotriazine structure may facilitate binding to biological targets through hydrogen bonding and pi-stacking interactions.
Case Study 1: Anticancer Potential
A recent study synthesized various benzotriazine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that certain modifications to the benzotriazine structure enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neuroprotective Effects
Another research effort focused on evaluating the neuroprotective effects of similar compounds in models of Alzheimer's disease. It was found that some derivatives exhibited significant inhibition of AChE activity, suggesting potential therapeutic benefits for cognitive enhancement .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to interact with both the catalytic anionic site and the peripheral anionic site of the enzyme .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
*Calculated based on structural similarity to analogs.
Key Differences:
Core Heterocycle : The target’s benzo[d][1,2,3]triazin-4-one has a fused triazine ring, offering enhanced hydrogen-bond acceptor capacity (three N atoms) compared to benzo[b][1,4]oxazin-3-one analogs (two N/O atoms) .
Terminal Group: The carboxamide group in the target is unsubstituted, unlike analogs with pyridinyl or cyanophenyl substituents, which may influence target selectivity .
Structure-Activity Relationship (SAR) Insights
Core Heterocycle Impact: Benzo[d][1,2,3]triazin-4-one derivatives (e.g., ) exhibit higher logP values (3.4–3.8) than oxazinone analogs (2.8–3.2), suggesting improved lipid solubility but reduced aqueous solubility. Triazinones show stronger binding to serine proteases due to the triazine’s electron-deficient nature, enhancing π-π stacking .
Backbone Flexibility :
- Bipiperidine-containing compounds (target) may achieve better conformational adaptation to binding pockets compared to rigid piperazine analogs .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
- Lipophilicity : The target’s higher logP suggests improved blood-brain barrier penetration but may require formulation optimization for solubility.
- Hydrogen Bonding: The triazinone core and carboxamide contribute to strong target interactions, though excessive H-bond acceptors could reduce bioavailability .
Biological Activity
The compound 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide represents a novel class of compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C18H18N4O2
- Molar Mass : 314.36 g/mol
- CAS Number : 1929519-13-0
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways and receptors:
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Cholinesterase Inhibition :
- The compound has shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the regulation of neurotransmitter levels in the brain. For instance, derivatives of 4-oxobenzo[d][1,2,3]triazin have demonstrated IC50 values significantly lower than standard inhibitors like donepezil, indicating a strong potential for treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity :
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VEGFR-2 Inhibition :
- The compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Compounds structurally related to this bipiperidine derivative have shown promising results with IC50 values around 0.009 µM, suggesting potential applications in cancer therapy by inhibiting tumor angiogenesis .
Case Studies
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Cholinesterase Inhibition Study :
A study synthesized several derivatives based on the oxobenzo[d][1,2,3]triazin scaffold and tested their inhibitory effects on cholinesterases. One notable derivative exhibited an IC50 of 3.2 µM against BuChE, outperforming donepezil by nearly 49-fold in specific assays . This highlights the compound's potential as a more effective treatment for cognitive disorders. -
Antiproliferative Effects :
A series of tests conducted on various cancer cell lines revealed that the compound could significantly reduce cell viability in HepG2 and MCF-7 cells. The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells, indicating its potential as an anticancer agent . -
Molecular Docking Studies :
Computational studies have supported the experimental findings by demonstrating favorable binding interactions between the compound and key targets like AChE and VEGFR-2. These studies provide insights into the structural requirements for activity and guide further optimization of the compound for enhanced efficacy .
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
